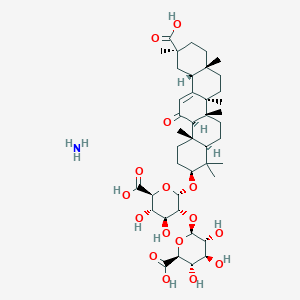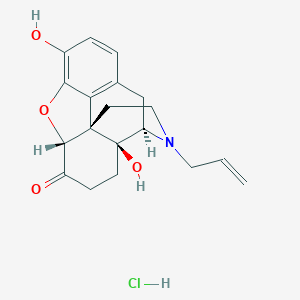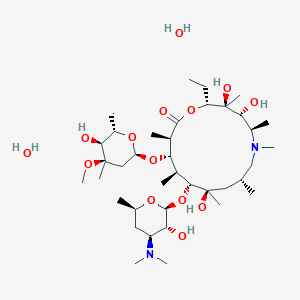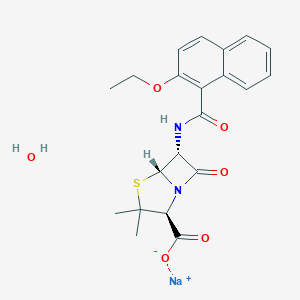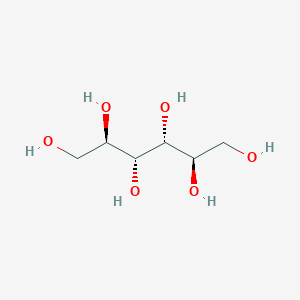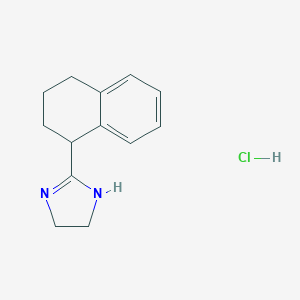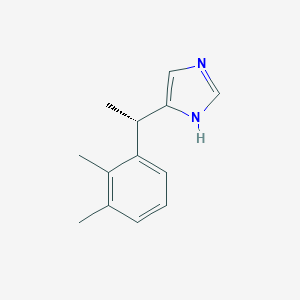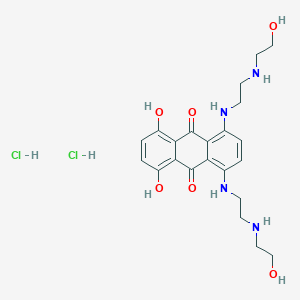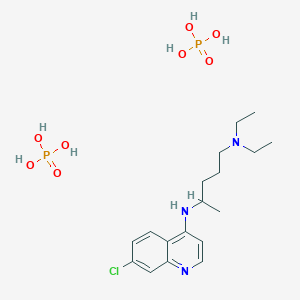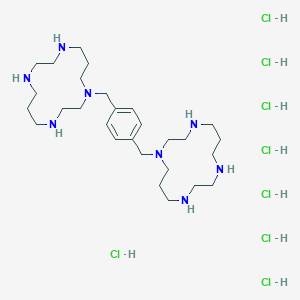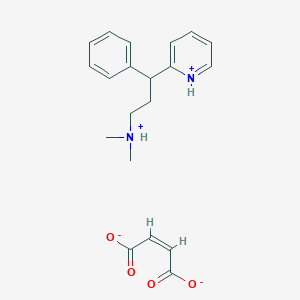
Phéniramine maléate
Vue d'ensemble
Description
Le maléate de phéniramine est un antihistaminique de première génération appartenant à la classe des alkylamines. Il est couramment utilisé pour traiter les affections allergiques telles que le rhume des foins, l'urticaire et la conjonctivite allergique. Le maléate de phéniramine est connu pour ses propriétés anticholinergiques et ses effets sédatifs relativement forts .
Applications De Recherche Scientifique
Pheniramine maleate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Pheniramine maleate is an antihistamine drug that primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, redness, and edema .
Mode of Action
Pheniramine maleate acts as an inverse agonist at the histamine H1 receptor . It competes with histamine for binding to the H1 receptor . Once bound, it reduces the activity of the H1 receptor . This reduction in H1 receptor activity leads to decreased itching, vasodilation, and capillary leakage, resulting in less redness and edema .
Biochemical Pathways
The primary biochemical pathway affected by pheniramine maleate is the histamine signaling pathway . By acting as an inverse agonist at the H1 receptor, pheniramine maleate suppresses the histamine-induced wheal (swelling) and flare (vasodilation) response .
Pharmacokinetics
Pheniramine maleate is administered orally, through injection (intramuscular or slow intravenous), or topically (ophthalmic/nasal solution) . It undergoes hepatic metabolism, including hydroxylation, demethylation, and glucuronidation . The elimination half-life of pheniramine maleate is 16-19 hours when taken orally, and 8-7 hours when administered intravenously . It is excreted renally .
Result of Action
The molecular and cellular effects of pheniramine maleate’s action include reduced itching, vasodilation, and capillary leakage . This leads to less redness and edema, relieving symptoms of allergic reactions . Pheniramine maleate also has relatively strong sedative effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pheniramine maleate. For example, individuals combining pheniramine with cortisol over the long term should avoid pheniramine as it may decrease levels of adrenaline (epinephrine), which may lead to loss of consciousness . Additionally, the method of administration (oral, injection, or topical) can also influence the drug’s action and efficacy .
Analyse Biochimique
Biochemical Properties
Pheniramine maleate plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. This interaction reduces the activity of histamine, leading to decreased itching, vasodilation, and capillary leakage . Pheniramine maleate also interacts with muscarinic cholinergic receptors, contributing to its anticholinergic effects . The compound’s local anesthetic properties are attributed to its ability to stabilize neuronal membranes .
Cellular Effects
Pheniramine maleate influences various cellular processes by blocking histamine H1 receptors on the surface of cells. This action inhibits the histamine-induced wheal and flare response, reducing redness and edema . Additionally, pheniramine maleate affects cell signaling pathways by modulating the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and cyclic AMP production . These effects can alter gene expression and cellular metabolism, ultimately impacting cell function .
Molecular Mechanism
The molecular mechanism of pheniramine maleate involves its competitive binding to histamine H1 receptors, where it acts as an inverse agonist . This binding reduces the receptor’s activity, leading to decreased histamine-mediated responses. Pheniramine maleate also exhibits anticholinergic effects by antagonizing muscarinic receptors, which can inhibit smooth muscle contraction and glandular secretion . Furthermore, the compound’s local anesthetic properties are due to its ability to block sodium channels, preventing the initiation and propagation of action potentials in neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pheniramine maleate can change over time due to its stability and degradation. The compound is metabolized primarily in the liver through hydroxylation, demethylation, and glucuronidation . Its elimination half-life ranges from 8 to 19 hours, depending on the route of administration . Long-term studies have shown that pheniramine maleate can maintain its efficacy in reducing allergic symptoms, although tolerance may develop with prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of pheniramine maleate vary with different dosages. At therapeutic doses, the compound effectively reduces allergic reactions and inflammation . At higher doses, pheniramine maleate can cause sedation, tachycardia, and, in severe cases, seizures . Studies have also shown that chronic administration of high doses can lead to adverse effects on the central nervous system and cardiovascular system .
Metabolic Pathways
Pheniramine maleate is metabolized in the liver through several pathways, including N-dealkylation to N-didesmethylpheniramine and N-desmethylpheniramine . These metabolites are further processed through hydroxylation and glucuronidation before being excreted via the kidneys . The compound’s metabolism can affect its pharmacokinetics and overall efficacy in treating allergic conditions .
Transport and Distribution
Pheniramine maleate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, contributing to its sedative effects . It is also distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its pharmacological actions . The renal excretion of pheniramine maleate involves both the parent drug and its metabolites .
Subcellular Localization
The subcellular localization of pheniramine maleate is primarily within the cytoplasm, where it interacts with histamine H1 receptors and muscarinic receptors . The compound’s ability to bind to these receptors is crucial for its antihistaminic and anticholinergic effects . Additionally, pheniramine maleate’s local anesthetic properties are due to its interaction with sodium channels on neuronal membranes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le maléate de phéniramine peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction de la 2-benzylpyridine avec le bromhydrate de diméthylamino bromoéthane en présence de carbonate de potassium. La réaction est effectuée à 80 °C pendant plusieurs heures, suivie d'étapes d'extraction et de purification pour obtenir la phéniramine .
Méthodes de production industrielle
Dans les milieux industriels, le maléate de phéniramine est produit en utilisant des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction, telles que la température et le choix du solvant, afin d'assurer un rendement et une pureté élevés. Le produit final est généralement obtenu par cristallisation et séchage .
Analyse Des Réactions Chimiques
Types de réactions
Le maléate de phéniramine subit diverses réactions chimiques, notamment :
Oxydation : La phéniramine peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : L'halogénation de la phéniramine augmente sa puissance.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénation à l'aide d'agents halogénants tels que le chlore ou le brome en présence d'un catalyseur.
Principaux produits formés
Oxydation : Dérivés oxydés de la phéniramine.
Réduction : Formes réduites de la phéniramine.
Substitution : Dérivés halogénés tels que la chlorphéniramine et la bromphéniramine.
Applications de la recherche scientifique
Le maléate de phéniramine a un large éventail d'applications de recherche scientifique :
Biologie : Étudié pour ses effets sur les récepteurs de l'histamine et son rôle dans les réactions allergiques.
Mécanisme d'action
Le maléate de phéniramine agit comme un agoniste inverse sur les récepteurs H1 de l'histamine. En compétition avec l'histamine pour ces récepteurs, il réduit l'activité de l'histamine, ce qui entraîne une diminution des démangeaisons, de la vasodilatation et des fuites capillaires. Cela se traduit par une réduction de la rougeur et de l'œdème, procurant un soulagement des symptômes allergiques .
Comparaison Avec Des Composés Similaires
Le maléate de phéniramine est similaire à d'autres antihistaminiques de première génération tels que :
- Chlorphéniramine
- Bromphéniramine
- Dexchlorphéniramine
- Dexbromphéniramine
- Zimelidine
Unicité
Le maléate de phéniramine est unique en raison de ses effets sédatifs relativement forts et de son utilisation en association avec d'autres médicaments pour des effets thérapeutiques améliorés. L'halogénation de la phéniramine augmente considérablement sa puissance, ce qui en fait un composé précieux en milieu clinique et de recherche .
Propriétés
Numéro CAS |
132-20-7 |
|---|---|
Formule moléculaire |
C16H20N2.C4H4O4 C20H24N2O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
SSOXZAQUVINQSA-WLHGVMLRSA-N |
SMILES |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-] |
SMILES isomérique |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
melting_point |
219 to 226 °F (NTP, 1992) |
Key on ui other cas no. |
132-20-7 |
Description physique |
Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. |
Pictogrammes |
Irritant |
Pureté |
> 98% |
Numéros CAS associés |
86-21-5 (Parent) |
Solubilité |
Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) |
Synonymes |
Avil Bimaleate, Pheniramine Daneral Histapyridamine Maleate, Pheniramine Pheniramine Pheniramine Bimaleate Pheniramine Maleate Propheniramine Prophenpyridamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




